molecular formula C22H23N3O2S B10805552 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

Cat. No.: B10805552
M. Wt: 393.5 g/mol
InChI Key: RVMCCWJZSSYSIV-UHFFFAOYSA-N
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Description

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, featuring a pyrazole ring fused with a thiazolidinone moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones, such as acetylacetone, under acidic or basic conditions.

    Thiazolidinone Formation: The thiazolidinone ring is formed by the cyclization of a thiourea derivative with an α-halo ketone or aldehyde.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the thiazolidinone derivative under suitable conditions, often using a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone moiety, potentially yielding dihydropyrazole or dihydrothiazolidinone derivatives.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, under basic conditions using potassium carbonate or sodium hydride.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydropyrazole, dihydrothiazolidinone derivatives.

    Substitution Products: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens. Its ability to inhibit microbial growth makes it a candidate for developing new antibiotics.

Medicine

In medicinal research, the compound is investigated for its anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells and reduce inflammation, making it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation.

Mechanism of Action

The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

    Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), reducing inflammation.

    Anticancer Action: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

    Antimicrobial Action: The compound disrupts the cell membrane integrity of microbes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one: Lacks the methoxypropyl group, which may affect its biological activity.

    3-(3-methoxypropyl)-1,3-thiazolidin-4-one: Lacks the pyrazole ring, potentially reducing its efficacy in certain applications.

    1,3-diphenyl-1H-pyrazol-4-yl derivatives: These compounds may have similar anti-inflammatory and anticancer properties but differ in their overall activity profile due to the absence of the thiazolidinone moiety.

Uniqueness

The presence of both the pyrazole and thiazolidinone rings in 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one imparts unique biological activities that are not observed in compounds lacking either of these structural features. The methoxypropyl group further enhances its solubility and bioavailability, making it a more effective candidate for pharmaceutical applications.

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23N3O2S/c1-27-14-8-13-24-20(26)16-28-22(24)19-15-25(18-11-6-3-7-12-18)23-21(19)17-9-4-2-5-10-17/h2-7,9-12,15,22H,8,13-14,16H2,1H3

InChI Key

RVMCCWJZSSYSIV-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(SCC1=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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